1,8-Octanedithiol

Catalog No.
S573646
CAS No.
1191-62-4
M.F
C8H18S2
M. Wt
178.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Octanedithiol

CAS Number

1191-62-4

Product Name

1,8-Octanedithiol

IUPAC Name

octane-1,8-dithiol

Molecular Formula

C8H18S2

Molecular Weight

178.4 g/mol

InChI

InChI=1S/C8H18S2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2

InChI Key

PGTWZHXOSWQKCY-UHFFFAOYSA-N

SMILES

C(CCCCS)CCCS

Solubility

insoluble in water; miscible in oil

Synonyms

1,8-octanedithiol

Canonical SMILES

C(CCCCS)CCCS

-Octanedithiol in Self-Assembled Monolayers (SAMs)

1,8-Octanedithiol (ODT) is a molecule with two thiol (-SH) groups at each end, connected by an eight-carbon chain. This structure allows ODT to bind strongly to metal surfaces through the thiol groups, forming self-assembled monolayers (SAMs) . SAMs are ordered, single-molecule-thick films that offer unique properties based on the chosen molecule.

ODT SAMs are particularly attractive for research due to their:

  • Stability: The strong gold-sulfur bond between ODT and gold surfaces leads to stable and robust SAMs, crucial for various applications .
  • Tailorable Properties: By modifying the chain length or attaching functional groups to the ODT molecule, researchers can tailor the properties of the SAMs, such as wettability, electrical conductivity, and biocompatibility .

These characteristics make ODT SAMs valuable tools for studying various phenomena at the nanoscale, including:

  • Molecular Interactions: Researchers use ODT SAMs to investigate the interactions between different molecules at the interface between the SAM and surrounding environment .
  • Biomolecule Immobilization: ODT SAMs can be functionalized to capture and immobilize biomolecules like proteins and DNA, enabling studies of their structure, function, and interactions .
  • Nanopatterning: By selectively removing or modifying ODT molecules within the SAM, researchers can create nanopatterned surfaces with tailored properties for applications like biosensors and nanoelectronics .

1,8-Octanedithiol in Organic Photovoltaics

Organic photovoltaics (OPVs) are devices that convert sunlight into electricity using organic materials. 1,8-Octanedithiol plays a role in OPV research as a:

  • Hole Transport Layer (HTL): In some OPV architectures, ODT can be used as a hole transport layer (HTL) . HTLs are responsible for efficiently transporting positively charged holes (carriers) away from the active layer where light is absorbed and converted into electrical charges.
  • Surface Modifier: ODT can be used to modify the surface of electrodes in OPVs, improving the performance of the device by enhancing charge extraction and optimizing the energy level alignment between different layers .

1,8-Octanedithiol is an organosulfur compound with the molecular formula C8H18S2C_8H_{18}S_2 and a molecular weight of approximately 178.36 g/mol. It is characterized by two thiol (-SH) groups attached to an eight-carbon alkane chain. This compound typically appears as a colorless to light yellow liquid with a sulfurous odor, and it is slightly soluble in water, with a solubility of about 11.4 g/L at 19.8 °C . The compound has a boiling point of 225 °C and a flash point of 132 °C, indicating its relatively stable nature under standard conditions .

  • 1,8-Octanedithiol has a strong unpleasant odor and may cause irritation to the skin, eyes, and respiratory system [].
  • Limited data is available on its specific toxicity. However, as with most thiols, it's advisable to handle it with caution in a well-ventilated fume hood using proper personal protective equipment (PPE) like gloves, goggles, and respirators [].
Typical of dithiols. Notably, it can undergo oxidation reactions to form disulfides or sulfonic acids when exposed to oxidizing agents such as hydrogen peroxide or transition metal complexes like platinum(IV) . Additionally, it can act as a nucleophile in alkylation reactions, where it may form by-products under acidic conditions . Its reactivity makes it useful in synthetic organic chemistry, particularly in the formation of polymers and other complex molecules.

Research indicates that 1,8-octanedithiol exhibits biological activity relevant to medicinal chemistry. It has been studied for its role as a model compound for thioredoxins, which are crucial in cellular redox regulation and antioxidant defense mechanisms . Furthermore, its derivatives have been investigated for potential applications in treating diseases such as chronic Chagas disease through peptide synthesis .

Several methods exist for synthesizing 1,8-octanedithiol:

  • Direct Synthesis from Octane: This method involves the thiolation of octane using hydrogen sulfide in the presence of a catalyst.
  • Reduction of Disulfides: The reduction of disulfides derived from longer-chain alkanes can yield 1,8-octanedithiol.
  • Thioketone Method: This involves the reaction of thioketones with alkyl halides to form the desired dithiol.

These methods highlight the versatility in synthesizing this compound for various applications in research and industry.

1,8-Octanedithiol finds applications across several fields:

  • Flavoring Agents: It is used in food chemistry due to its unique flavor profile, contributing to savory flavors in meat and poultry products .
  • Polymer Chemistry: It serves as a monomer for synthesizing organosulfur-based polymers, particularly useful in electrochemical applications such as lithium-sulfur batteries .
  • Chemical Scavenger: In peptide synthesis, it acts as a scavenger to remove unwanted by-products during reactions involving thiols .

Studies have demonstrated that 1,8-octanedithiol interacts with various chemical species and can influence reaction pathways significantly. For instance, its role as a scavenger during peptide synthesis has been shown to lead to the formation of alkylation by-products when subjected to acidic conditions . Furthermore, its interactions with platinum complexes have been studied to understand its potential implications in cancer therapy .

1,8-Octanedithiol belongs to a broader class of dithiols and organosulfur compounds. Here are some similar compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
1,6-HexanedithiolC6H14S2C_6H_{14}S_2Shorter chain length; used in polymer applications.
1,10-DecanedithiolC10H22S2C_{10}H_{22}S_2Longer chain; exhibits different solubility properties.
3,6-Dioxa-1,8-octanedithiolC6H14O2S2C_6H_{14}O_2S_2Contains ether functionality; used in specialized polymer synthesis .

The uniqueness of 1,8-octanedithiol lies in its specific chain length and the positioning of thiol groups which confer distinct chemical properties and reactivity patterns compared to these similar compounds.

Physical Description

Liquid

XLogP3

3.3

Boiling Point

269.5 °C

Density

d254 0.96
0.962 (d20/4)

Melting Point

Mp 0.9 °
0.9°C

UNII

KH3W3161HS

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1191-62-4

Wikipedia

1,8-octanedithiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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